molecular formula C13H13N3O2S B2595662 (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 315677-11-3

(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2595662
CAS No.: 315677-11-3
M. Wt: 275.33
InChI Key: AHYPQQDJTFMEJW-VGOFMYFVSA-N
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Description

(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a thiazole ring, and a dimethylmethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.

    Formation of the Imidamide Group: The final step involves the reaction of the thiazole-benzodioxole intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylmethanimidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazole rings, depending on the presence of leaving groups and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide: can be compared with other thiazole derivatives and benzodioxole-containing compounds.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring but differ in their substituents.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzodioxole moiety but have different functional groups attached.

Uniqueness

The uniqueness of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYPQQDJTFMEJW-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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